molecular formula C8H11BrO2S3 B14911144 3-Bromo-2-(((2-(methylsulfonyl)ethyl)thio)methyl)thiophene

3-Bromo-2-(((2-(methylsulfonyl)ethyl)thio)methyl)thiophene

Cat. No.: B14911144
M. Wt: 315.3 g/mol
InChI Key: BQCAKQTWCFKCAE-UHFFFAOYSA-N
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Description

3-Bromo-2-(((2-(methylsulfonyl)ethyl)thio)methyl)thiophene is a thiophene derivative. Thiophene is a five-membered aromatic ring containing sulfur. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and organic electronics .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of N-bromosuccinimide (NBS) for bromination .

Industrial Production Methods

Industrial production methods for thiophene derivatives often involve large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2-(((2-(methylsulfonyl)ethyl)thio)methyl)thiophene can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki–Miyaura coupling can produce various biaryl compounds .

Mechanism of Action

The mechanism of action of 3-Bromo-2-(((2-(methylsulfonyl)ethyl)thio)methyl)thiophene involves its interaction with specific molecular targets. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Properties

Molecular Formula

C8H11BrO2S3

Molecular Weight

315.3 g/mol

IUPAC Name

3-bromo-2-(2-methylsulfonylethylsulfanylmethyl)thiophene

InChI

InChI=1S/C8H11BrO2S3/c1-14(10,11)5-4-12-6-8-7(9)2-3-13-8/h2-3H,4-6H2,1H3

InChI Key

BQCAKQTWCFKCAE-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)CCSCC1=C(C=CS1)Br

Origin of Product

United States

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